molecular formula C9H13NO2 B7779294 (s)-3-(1-Amino-3-hydroxypropyl)phenol

(s)-3-(1-Amino-3-hydroxypropyl)phenol

Cat. No.: B7779294
M. Wt: 167.20 g/mol
InChI Key: YWBVXJDWRKZBLW-VIFPVBQESA-N
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Description

(s)-3-(1-Amino-3-hydroxypropyl)phenol is an organic compound that features both an amino group and a hydroxyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(1-Amino-3-hydroxypropyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative.

    Amination: Introduction of the amino group through a reaction such as reductive amination.

    Hydroxylation: Introduction of the hydroxyl group, possibly through a hydroxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents might be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(1-Amino-3-hydroxypropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which (s)-3-(1-Amino-3-hydroxypropyl)phenol exerts its effects can involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (s)-3-(1-Amino-2-hydroxypropyl)phenol
  • (s)-3-(1-Amino-4-hydroxypropyl)phenol

Uniqueness

(s)-3-(1-Amino-3-hydroxypropyl)phenol is unique due to its specific substitution pattern on the phenol ring, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(S)-3-(1-Amino-3-hydroxypropyl)phenol, also known as (S)-3-AHP, is a compound of interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(S)-3-AHP is characterized by its unique phenolic structure, which contributes to its biological properties. The compound has a molecular formula of C_10H_15NO_2 and a molecular weight of approximately 181.24 g/mol. Its structure includes an amino group and a hydroxyl group that are pivotal in its interaction with biological targets.

The biological activity of (S)-3-AHP can be attributed to several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially modulating neurotransmitter systems and endocrine functions.
  • Antioxidant Activity : The phenolic hydroxyl group may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : There is evidence suggesting that (S)-3-AHP may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Data

Activity Effect Reference
LHRH AntagonismInhibits gonadotropin release
NeuroprotectionReduces oxidative stress
AntimicrobialActive against specific bacteria

LHRH Antagonism in Cancer Treatment

A study investigated the effects of (S)-3-AHP on Luteinizing Hormone-Releasing Hormone (LHRH) receptors in prostate cancer models. The results indicated that the compound effectively reduced tumor growth by inhibiting LHRH signaling pathways, suggesting potential applications in hormone-dependent cancers .

Neuroprotective Effects

In a rodent model of neurodegeneration, (S)-3-AHP demonstrated significant neuroprotective effects. It was found to decrease markers of oxidative stress and inflammation, indicating its potential for treating neurodegenerative diseases .

Antibacterial Efficacy

Research showed that (S)-3-AHP exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. The mechanism was linked to disruption of bacterial cell membranes, highlighting its potential as an antimicrobial agent .

Properties

IUPAC Name

3-[(1S)-1-amino-3-hydroxypropyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBVXJDWRKZBLW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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